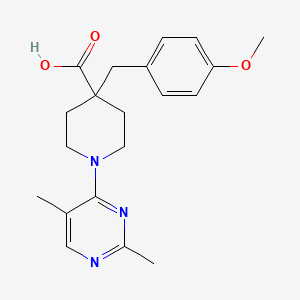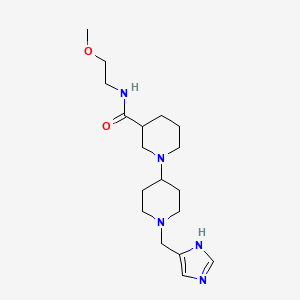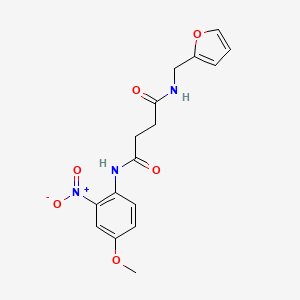
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid, also known as DMPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP is a piperidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell proliferation and survival. In immunology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to activate the TLR4 signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. In neurology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In oncology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. In immunology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to regulate the production of cytokines and chemokines, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has various advantages for lab experiments, including its high purity and yield, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are various future directions for 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid research, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other fields of scientific research, and the exploration of its mechanism of action. 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid also has the potential to be used in combination with other drugs or treatments to enhance their efficacy. Overall, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has shown promising results in scientific research and has the potential to be a valuable tool in various fields of scientific research.
Synthesemethoden
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid with 2,5-dimethylpyrimidine in the presence of a coupling agent. Another method involves the reaction of 4-(4-methoxybenzyl)piperidine-4-carboxylic acid with 2,5-dimethylpyrimidine-5-carboxylic acid in the presence of a dehydrating agent. Both methods have been reported to yield 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has shown potential therapeutic applications in various fields of scientific research, including neurology, oncology, and immunology. In neurology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to have a neuroprotective effect against ischemic brain injury by reducing oxidative stress and inflammation. In oncology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, 1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has been reported to have an immunomodulatory effect by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylpyrimidin-4-yl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-13-21-15(2)22-18(14)23-10-8-20(9-11-23,19(24)25)12-16-4-6-17(26-3)7-5-16/h4-7,13H,8-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBZSIPJJZOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC(CC2)(CC3=CC=C(C=C3)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinate](/img/structure/B5394651.png)

![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)

![3-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]pyridin-2-ol](/img/structure/B5394703.png)
![N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5394708.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
![methyl 2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5394712.png)
![2-amino-4-cyclopropyl-6-{4-[(dimethylamino)methyl]-2-thienyl}nicotinonitrile](/img/structure/B5394719.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)
